3-Hydromyristoyl Carnitine Inner Salt
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Overview
Description
3-Hydromyristoyl Carnitine Inner Salt is a chemical compound with the molecular formula C21H41NO5 and a molecular weight of 387.554. It is a derivative of carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydromyristoyl Carnitine Inner Salt typically involves the esterification of myristic acid with carnitine. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Hydromyristoyl Carnitine Inner Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The carboxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters and amides.
Scientific Research Applications
3-Hydromyristoyl Carnitine Inner Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of specialized chemicals and as an additive in various formulations
Mechanism of Action
The mechanism of action of 3-Hydromyristoyl Carnitine Inner Salt involves its role as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane. It facilitates the conversion of fatty acids into acyl-carnitines, which are then transported into the mitochondrial matrix for β-oxidation. This process is crucial for energy production in cells .
Comparison with Similar Compounds
Similar Compounds
Myristoyl-L-carnitine: Similar in structure but lacks the hydroxyl group.
Palmitoyl-L-carnitine: Contains a longer fatty acid chain.
Acetyl-L-carnitine: Contains a shorter fatty acid chain and is more commonly used in supplements.
Uniqueness
3-Hydromyristoyl Carnitine Inner Salt is unique due to the presence of a hydroxyl group, which can participate in additional chemical reactions and potentially enhance its biological activity. This makes it a valuable compound for research in various fields .
Properties
Molecular Formula |
C21H41NO5 |
---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
(3S)-3-(3-hydroxytetradecanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C21H41NO5/c1-5-6-7-8-9-10-11-12-13-14-18(23)15-21(26)27-19(16-20(24)25)17-22(2,3)4/h18-19,23H,5-17H2,1-4H3/t18?,19-/m0/s1 |
InChI Key |
GFAZJTUXMHGTOC-GGYWPGCISA-N |
Isomeric SMILES |
CCCCCCCCCCCC(CC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origin of Product |
United States |
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